molecular formula C10H7BrClN B15329731 7-Bromo-3-(chloromethyl)isoquinoline

7-Bromo-3-(chloromethyl)isoquinoline

Cat. No.: B15329731
M. Wt: 256.52 g/mol
InChI Key: KCNRXQLIYJCIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-(chloromethyl)isoquinoline is a high-purity chemical intermediate designed for research and development applications, strictly for professional laboratory use. Isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry , serving as critical templates in drug discovery due to their wide range of pharmacological activities . These frameworks are associated with diverse biological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory actions . The distinct reactivity of the bromo and chloromethyl substituents on this isoquinoline core makes it a highly valuable and versatile synthon for synthetic chemistry . Researchers can leverage these functional groups for various cross-coupling reactions and nucleophilic substitutions to construct more complex, diversely functionalized isoquinoline derivatives . This enables the exploration of structure-activity relationships (SAR) and the development of novel multifunctional hybrid and bioactive N-heterocycles for drug discovery programs . For Research Use Only. Not for diagnostic or therapeutic use. Not for human or animal consumption.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

7-bromo-3-(chloromethyl)isoquinoline

InChI

InChI=1S/C10H7BrClN/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H,5H2

InChI Key

KCNRXQLIYJCIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CCl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(chloromethyl)isoquinoline typically involves the bromination and chloromethylation of isoquinoline derivatives. One common method includes the bromination of 3-methylisoquinoline followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chloromethylation processes. These methods are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-(chloromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-3-(chloromethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(chloromethyl)isoquinoline involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 7-bromo-3-(chloromethyl)isoquinoline with analogous isoquinoline and quinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₁₀H₇BrClN 272.53 Br (C7), -CH₂Cl (C3) Reactive chloromethyl group for alkylation
1-Chloro-3-(chloromethyl)isoquinoline C₁₀H₇Cl₂N 212.08 Cl (C1), -CH₂Cl (C3) Lower molecular weight; potential for cross-coupling
7-(Bromomethyl)isoquinoline C₁₀H₈BrN 222.08 -CH₂Br (C7) Bromomethyl group enhances leaving-group ability
7-Bromo-3-chloroquinoline C₁₀H₆BrClN 256.52 Br (C7), Cl (C3) Quinoline core; used in heterocyclic synthesis
Ethyl 7-Bromo-4-chloro-6-fluoroquinoline-3-carboxylate C₁₃H₉BrClFNO₂ 332.55 Multiple halogens; ester group Fluoro and ester groups improve solubility

Spectroscopic and Reactivity Differences

  • NMR Shifts: The chloromethyl group (-CH₂Cl) in this compound produces distinct ¹H NMR signals (δ ~4.5–5.0 ppm for -CH₂Cl) compared to bromomethyl (-CH₂Br, δ ~3.5–4.0 ppm) . Bromine at C7 induces deshielding effects in ¹³C NMR, shifting aromatic carbons upfield relative to chloro or methoxy analogs .
  • Reactivity: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) more readily than methoxy or trifluoromethyl derivatives . Bromine at C7 enables Suzuki-Miyaura cross-coupling reactions, unlike non-brominated analogs .

Q & A

Q. Key Parameters :

  • Temperature control (<10°C) to prevent polybromination.
  • Catalyst screening (e.g., Lewis acids like FeCl₃ for regioselectivity).

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C7, chloromethyl at C3). Compare shifts with PubChem data for analogous compounds .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 292.99) and isotopic patterns (Br/Cl).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).

Data Interpretation : Cross-reference with computational models (e.g., PubChem InChI keys) to validate structural assignments .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • First Aid :
    • Inhalation : Administer oxygen if breathing is difficult; avoid mouth-to-mouth resuscitation .
    • Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
  • Storage : Seal in amber glass vials at 0–6°C to prevent degradation .

Regulatory Compliance : Follow GHS guidelines (H302: harmful if swallowed) and consult ECHA/EPA databases for disposal protocols .

Advanced: How can regioselectivity be controlled during nucleophilic substitution reactions at the chloromethyl group?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring SN2 mechanisms at the chloromethyl site.
  • Catalyst Design : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) may shift selectivity to less hindered positions.

Case Study : Substitution with potassium fluoride yielded fluorinated derivatives at >80% efficiency under microwave irradiation (50°C, 30 min) .

Advanced: What strategies mitigate competing halogen reactivity (Br vs. Cl) in cross-coupling reactions?

Methodological Answer:

  • Metal Catalysis :
    • Suzuki-Miyaura : Prioritize bromine for coupling by using Pd(PPh₃)₄ and aryl boronic acids (chlorine remains inert under mild conditions) .
    • Buchwald-Hartwig : Protect chloromethyl groups with trimethylsilyl before amination.
  • Thermodynamic Control : Lower reaction temperatures (25°C) favor bromine activation over chlorine .

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